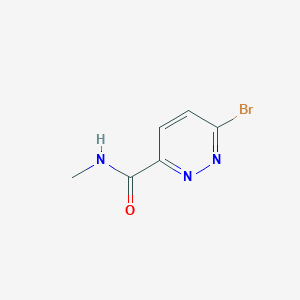

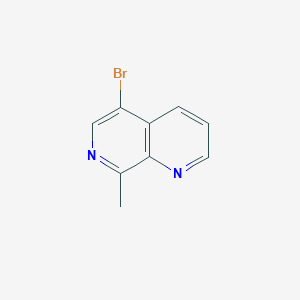

6-Bromo-N-methylpyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-N-methylpyridazine-3-carboxamide” is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 6-bromopyridazine-3-carboxylic acid is reacted with 1,1’-carbonyldiimidazole in tetrahydrofuran at 70℃ for 1 hour . In the second stage, methylamine is added to the reaction mixture and heated to 70℃ for 2 hours . The volatile components are then removed in vacuo and the crude material is purified via preparative MPLC .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, which is a heterocyclic compound containing a nitrogen atom . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : 6-Bromo-N-methylpyridazine-3-carboxamide is synthesized using various chemical techniques. For instance, 3-Bromo-6-methylpyridazine, a related compound, was prepared via cyclization, dehydrogenation, and substitution reactions, demonstrating a synthetic route that could be applicable to this compound as well (Xin Bing-wei, 2008).

Chemical Reactivity : Studies have explored the reactivity of similar compounds in various chemical reactions. For example, the synthesis of Isothiazolopyridines, pyridothiazines, and pyridothiazepines from related pyridazine compounds highlights the potential chemical applications of this compound in forming biologically active compounds (Ayman M. S. Youssef et al., 2012).

Biological and Pharmacological Research

Cancer Research : Compounds structurally related to this compound have been synthesized and evaluated for inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, suggesting potential research applications in cancer therapeutics (Ju Liu et al., 2020).

Antimicrobial Activity : Novel derivatives containing pyridazine structures have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of this compound in antimicrobial research (D. S. Babu et al., 2015).

Radioligand Research : Research involving the synthesis of radioligands from pyridazine derivatives for imaging receptors suggests the potential application of this compound in the field of diagnostic imaging and nuclear medicine (Mingzhang Gao et al., 2016).

Safety and Hazards

The safety information for “6-Bromo-N-methylpyridazine-3-carboxamide” includes several precautionary statements . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to handle it under inert gas and protect it from moisture . In case of inadequate ventilation, respiratory protection should be worn .

Propriétés

IUPAC Name |

6-bromo-N-methylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNWFMQMOTWYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2436292.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

![N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2436296.png)

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2436297.png)

![2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2436306.png)

![N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2436308.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)

![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)